molecular formula C22H28FN5O2 B2901784 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide CAS No. 946379-28-8

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide

Cat. No.: B2901784
CAS No.: 946379-28-8
M. Wt: 413.497
InChI Key: SRQHGEDETYVWMH-UHFFFAOYSA-N
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Description

2-(1-(4-Fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a pyrazolo-pyridazinone derivative characterized by a fused bicyclic core structure with a 4-fluorophenyl group at the 1-position, an isopropyl substituent at the 4-position, and an N,N-diisopropylacetamide side chain. Its structural uniqueness lies in the pyridazinone ring (a six-membered diazine moiety) compared to the more common pyrazolo[3,4-d]pyrimidine scaffold, which may influence target selectivity and pharmacokinetic properties .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2/c1-13(2)20-18-11-24-28(17-9-7-16(23)8-10-17)21(18)22(30)26(25-20)12-19(29)27(14(3)4)15(5)6/h7-11,13-15H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQHGEDETYVWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide typically involves multi-step organic synthesis

    Formation of the Pyrazolo[3,4-d]pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of Substituents: The 4-fluorophenyl group can be introduced via electrophilic aromatic substitution reactions, while the isopropyl group can be added through alkylation reactions using isopropyl halides.

    Final Acetamide Formation: The final step involves the acylation of the intermediate compound with N,N-diisopropylacetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyridazinone core, potentially converting it to an alcohol.

    Substitution: The aromatic fluorine can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its efficacy in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound Pyrazolo[3,4-d]pyridazin 4-Fluorophenyl, N,N-diisopropylacetamide ~401* Kinase inhibition (inferred)
4-(Phenylamino)pyrazolo[3,4-d]pyrimidine (Fig. 15A) Pyrazolo[3,4-d]pyrimidine Phenylamino ~253 Anticancer activity
N-Cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-...) Pyrazolo[3,4-d]pyridazin o-Tolyl, cyclopentylacetamide 393.5 Not reported
N-(2-Methoxyphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-...) Pyrazolo[3,4-d]pyridazin 4-Fluorophenyl, 2-methoxyphenylacetamide ~383* Not reported
LP-2 (Liposomal pyrazolo[3,4-d]pyrimidine) Pyrazolo[3,4-d]pyrimidine Variable, liposome-encapsulated Variable Improved solubility and PK

*Calculated based on molecular formula.

Key Observations :

Substituent Effects: The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-halogenated aryl groups (e.g., phenylamino in Fig. 15A) . The N,N-diisopropylacetamide side chain likely improves membrane permeability relative to polar substituents (e.g., hydroxylamino in Fig. 15B) but may reduce aqueous solubility .

Pharmacokinetic and Solubility Considerations

Pyrazolo[3,4-d]pyrimidines are notorious for poor aqueous solubility, often requiring nanoformulation (e.g., liposomal encapsulation in LP-2) to enhance bioavailability . The target compound’s diisopropylacetamide group may exacerbate solubility challenges compared to more hydrophilic analogues like 4-substituted anilino-6-hydroxylaminopyrazolo[3,4-d]pyrimidine (Fig. 15B). However, its fluorophenyl group could mitigate rapid metabolic clearance, a common issue with non-halogenated derivatives .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity during substitution reactions, improving yield .
  • Catalysts : Use palladium-based catalysts for coupling reactions involving pyridazine cores .
  • Temperature Control : Maintain 60–80°C during cyclization steps to avoid side reactions .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate high-purity product .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity in the pyridazine ring .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and detect trace impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., ±0.001 Da) to validate synthesis .

Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Electronic Effects : The electron-withdrawing fluorophenyl group stabilizes the pyridazine core, affecting reactivity in nucleophilic substitutions .
  • Bioavailability : Comparative studies show fluorinated analogs exhibit 20–30% higher oral bioavailability than non-fluorinated derivatives .

Q. What in vitro models are suitable for initial bioactivity screening?

Methodological Answer:

  • Kinase Inhibition Assays : Use ATP-competitive ELISA assays with recombinant kinases (e.g., MAPK or EGFR) to measure IC₅₀ values .
  • Cell Viability Tests : Screen against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays at 10–100 µM concentrations .

Q. How can common synthesis impurities be identified and mitigated?

Methodological Answer:

  • Byproduct Analysis : Monitor for de-fluorinated analogs (via LC-MS) and unreacted intermediates (TLC tracking) .
  • Optimized Workup : Include acid-base washes to remove unreacted diisopropylamine or acetamide precursors .

Advanced Research Questions

Q. How can conflicting data on the compound’s kinase inhibition selectivity be resolved?

Methodological Answer:

  • Orthogonal Assays : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
  • Structural Analysis : Perform X-ray crystallography of the compound bound to kinase targets to identify key interactions (e.g., hydrogen bonds with hinge regions) .

Q. What strategies improve metabolic stability without compromising target affinity?

Methodological Answer:

  • Isopropyl Substitution : The 4-isopropyl group reduces CYP450-mediated oxidation, increasing half-life in hepatic microsome assays by 2-fold .
  • Deuterium Labeling : Replace labile hydrogens in the acetamide moiety to slow metabolic degradation (test via LC-MS/MS stability assays) .

Q. How can structure-activity relationship (SAR) studies optimize potency against resistant kinase mutants?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with bulkier groups (e.g., tert-butyl) at position 4 to sterically block mutant kinase ATP pockets .
  • Free Energy Calculations : Use molecular dynamics simulations to predict binding energy changes (ΔΔG) for mutants like T790M EGFR .

Q. What experimental designs validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target kinases in lysates after compound treatment (≥5°C shift indicates engagement) .
  • Phosphoproteomics : Use SILAC labeling to quantify downstream phosphorylation changes (e.g., ERK1/2) at IC₅₀ concentrations .

Q. How do solvent effects impact crystallization for structural studies?

Methodological Answer:

  • Solvent Screening : Test mixtures of dichloromethane/hexane or acetone/water to optimize crystal lattice formation .
  • Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours yields diffraction-quality crystals (resolution ≤1.8 Å) .

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